Ethyl 2-mercapto-5-methoxybenzoate

Catalog No.
S13871340
CAS No.
M.F
C10H12O3S
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-mercapto-5-methoxybenzoate

Product Name

Ethyl 2-mercapto-5-methoxybenzoate

IUPAC Name

ethyl 5-methoxy-2-sulfanylbenzoate

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C10H12O3S/c1-3-13-10(11)8-6-7(12-2)4-5-9(8)14/h4-6,14H,3H2,1-2H3

InChI Key

MPDAVJNDNCZNGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)S

Ethyl 2-mercapto-5-methoxybenzoate is an organic compound characterized by its unique structure, which includes a thiol (mercapto) group and a methoxy group attached to a benzoate moiety. The chemical formula for this compound is C11H12O3SC_{11}H_{12}O_3S, and it is recognized for its potential applications in organic synthesis and biological studies. The presence of the thiol group imparts significant reactivity, making it a valuable intermediate in various

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups under basic conditions.

These reactions highlight the compound's versatility and its potential as a building block in organic chemistry.

The biological activity of ethyl 2-mercapto-5-methoxybenzoate is largely attributed to its thiol group, which can interact with biological macromolecules. It has been studied for its role in redox reactions, influencing enzyme activities and cellular signaling pathways. The compound may also exhibit antioxidant properties due to its ability to donate electrons, thereby neutralizing reactive oxygen species .

Ethyl 2-mercapto-5-methoxybenzoate can be synthesized through several methods:

  • Esterification: This common method involves the reaction of 2-mercapto-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst, typically requiring reflux conditions.
  • Acyl Chloride Reaction: Another approach includes reacting 2-mercapto-5-methoxybenzoyl chloride with ethanol, also under reflux conditions to ensure complete conversion to the ester.

In industrial settings, continuous flow reactors may be used to optimize reaction conditions and yield high-purity products.

Ethyl 2-mercapto-5-methoxybenzoate has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is utilized in studies involving redox processes and enzyme kinetics.
  • Pharmaceutical Industry: It is employed in the development of specialty chemicals and pharmaceutical intermediates.

Studies on ethyl 2-mercapto-5-methoxybenzoate's interactions have shown that its thiol group can form disulfide bonds with cysteine residues in proteins. This interaction can modulate protein structure and function, impacting enzyme activities and cellular redox states. Additionally, the methoxy group may participate in non-covalent interactions such as hydrogen bonding, further influencing biological outcomes .

Ethyl 2-mercapto-5-methoxybenzoate can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Mercapto-5-methoxybenzimidazoleContains a thiol and methoxy group; benzimidazole ringUnique due to benzimidazole structure
Methyl 2-methoxybenzoateLacks thiol groupLess reactive in redox reactions
Ethyl 2-methoxybenzoateSimilar structure but lacks thiol groupReduced reactivity compared to ethyl 2-mercapto-5-methoxybenzoate

The uniqueness of ethyl 2-mercapto-5-methoxybenzoate lies in its combination of both thiol and methoxy functionalities, which confer distinct chemical reactivity and biological properties not found in the other compounds listed .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.05071541 g/mol

Monoisotopic Mass

212.05071541 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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